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Cat. No.: B13924510

Get Quote

Technical Guide: 2-Chloro-6-
(hydroxymethyl)benzonitrile
Executive Summary
2-Chloro-6-(hydroxymethyl)benzonitrile (C₈H₆ClNO) is a high-value aromatic building block

characterized by a 1,2,3-trisubstituted benzene core. Its strategic importance lies in the

orthogonal reactivity of its functional groups: a nitrile (–CN) for heterocycle formation, a primary

alcohol (–CH₂OH) for cyclization or coupling, and a chlorine atom (–Cl) serving as a handle for

cross-coupling reactions (e.g., Suzuki-Miyaura).

This intermediate is critical in the synthesis of PD-1/PD-L1 inhibitors (immunomodulators) and

serves as a structural scaffold for benzoxaborole pharmacophores, a class of drugs known for

their antifungal and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).
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Property Specification

Chemical Name 2-Chloro-6-(hydroxymethyl)benzonitrile

Synonyms
3-Chloro-2-cyanobenzyl alcohol; 2-Cyano-3-

chlorobenzyl alcohol

Molecular Formula C₈H₆ClNO

Molecular Weight 167.59 g/mol

Physical State Pale orange to off-white solid

Solubility
Soluble in THF, DMSO, Ethyl Acetate; Sparingly

soluble in water

Key Functional Groups
Nitrile (C-1), Chlorine (C-2), Hydroxymethyl (C-

6)

CAS Number
Referenced in patents as intermediate; related

to CAS 1240256-42-5 series

Synthetic Pathways (The "How")
The synthesis of 2-Chloro-6-(hydroxymethyl)benzonitrile requires chemoselective reduction

strategies to preserve the nitrile group while reducing a carboxylic acid or ester precursor.

Route A: Chemoselective Reduction (Preferred)
This route utilizes 3-chloro-2-cyanobenzoic acid as the starting material. The carboxylic acid is

selectively reduced to the alcohol using a Borane-Tetrahydrofuran (BH₃·THF) complex.[1][2]

This method is favored in pharmaceutical manufacturing due to its high selectivity and yield.

Precursor: 3-Chloro-2-cyanobenzoic acid (or Ethyl 3-chloro-2-cyanobenzoate).

Reagent: Borane-THF complex (1.0 M in THF).

Conditions: 0°C to Room Temperature, inert atmosphere (N₂).[1]

Mechanism: The borane coordinates with the carbonyl oxygen of the carboxylic acid,

facilitating hydride transfer. The nitrile group remains intact under controlled temperatures
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(0–25°C), avoiding over-reduction to the amine.

Route B: Functionalization of Toluene Derivatives
(Alternative)
An alternative industrial route involves the radical halogenation of 2-chloro-6-

methylbenzonitrile.

Radical Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN to form 2-chloro-6-

(bromomethyl)benzonitrile.

Hydrolysis: Nucleophilic substitution of the bromide with water/hydroxide to yield the

hydroxymethyl group.

Note: This route is less preferred for high-purity applications due to potential over-

bromination and hydrolysis byproducts.

Visualization: Synthesis Workflow
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Caption: Chemoselective reduction pathway preserving the nitrile moiety while converting the

carboxylic acid to the primary alcohol.

Pharmaceutical Applications (The "Why")
Immunomodulators (PD-1/PD-L1 Inhibitors)
This intermediate is explicitly cited in the synthesis of macrocyclic peptides and small

molecules designed to inhibit the PD-1/PD-L1 signaling pathway. The 2-chloro-6-
(hydroxymethyl)benzonitrile motif serves as a "warhead" or linker:
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Cyclization: The hydroxymethyl and nitrile groups facilitate macrocyclization, locking the

molecule into a bioactive conformation that binds to the PD-L1 surface.

Coupling: The chlorine atom allows for Suzuki coupling to biaryl systems (e.g., biphenyl

fragments) common in immunomodulator design.

Benzoxaborole Scaffolds
The structural arrangement (1-CN, 2-Cl, 6-CH₂OH) is a retrosynthetic precursor to

benzoxaboroles.

Mechanism: Replacing the chlorine with a boron moiety (via Miyaura borylation) allows the

boron to interact with the hydroxymethyl oxygen, forming the oxaborole ring.

Utility: This scaffold is central to drugs like Tavaborole (antifungal) and Crisaborole (anti-

inflammatory), where the benzoxaborole ring targets tRNA synthetase or phosphodiesterase

enzymes.

Visualization: Downstream Utility
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Caption: Divergent utility of the intermediate in immunomodulation and boron-based drug

discovery.

Experimental Protocol: Chemoselective Reduction
Objective: Synthesize 2-Chloro-6-(hydroxymethyl)benzonitrile from 3-chloro-2-cyanobenzoic

acid.
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Reagents:

3-Chloro-2-cyanobenzoic acid (1.0 equiv)

Borane-THF complex (1.0 M solution, 2.0 equiv)

Anhydrous Tetrahydrofuran (THF)

1.5N Hydrochloric Acid (HCl)

Ethyl Acetate (EtOAc)[2][3]

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂). Add 3-chloro-2-

cyanobenzoic acid (e.g., 500 mg, 2.75 mmol) and anhydrous THF (15 mL).

Activation: Cool the solution to 0°C using an ice bath. Ensure the system remains under

positive N₂ pressure.

Addition: Add BH₃·THF complex (5.5 mL, 5.5 mmol) dropwise over 20 minutes via a syringe

pump to control exotherm.

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 5 hours.

Monitoring: Check progress via HPLC or TLC (Mobile Phase: 40% EtOAc/Hexanes). Look

for the disappearance of the acid peak.

Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of Methanol

(to destroy excess borane) followed by water.

Work-up: Evaporate THF under reduced pressure. Dilute the residue with EtOAc and wash

with saturated NaHCO₃ and brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash

column chromatography (Silica gel, 0-20% EtOAc in Petroleum Ether).

Yield: Expected yield is 60–70%. Product appears as a pale orange/off-white solid.
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Grounding for benzoxaborole pharmacophore applic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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